molecular formula C19H25BrN2O4Si B15324978 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

Cat. No.: B15324978
M. Wt: 453.4 g/mol
InChI Key: WLQBHNITAVMUKR-UHFFFAOYSA-N
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Description

This compound features a piperidine-2,6-dione core substituted with a 4-bromo-1-oxo-isoindolin-2-yl moiety and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. The SEM group enhances solubility and stability during synthetic processes, while the bromine atom at the 4-position of the isoindolinone ring modulates electronic and steric properties. While its exact biological activity remains underexplored in the provided evidence, structural analogs (e.g., lenalidomide) are well-characterized immunomodulatory agents .

Properties

Molecular Formula

C19H25BrN2O4Si

Molecular Weight

453.4 g/mol

IUPAC Name

3-(7-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione

InChI

InChI=1S/C19H25BrN2O4Si/c1-27(2,3)10-9-26-12-22-17(23)8-7-16(19(22)25)21-11-14-13(18(21)24)5-4-6-15(14)20/h4-6,16H,7-12H2,1-3H3

InChI Key

WLQBHNITAVMUKR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • Halogen Position : The 4-bromo substitution in the target compound contrasts with 5-bromo/iodo analogs (e.g., ), which may influence binding affinity or metabolic stability due to steric and electronic differences.
  • Amino vs. Bromo: Lenalidomide’s 4-amino group enables hydrogen bonding with cereblon (CRBN), a key target in immunomodulation, whereas the bromo group in the target compound likely precludes this interaction .
  • SEM Group : The SEM-protected analogs (target compound, ) are synthetic intermediates, whereas deprotected analogs (e.g., lenalidomide) are bioactive .
Table 2: Bioactivity Profiles
Compound Biological Target Mechanism of Action Therapeutic Indication
Lenalidomide Cereblon (CRBN) CRBN-dependent ubiquitination of IKZF1/3 Multiple myeloma, MCL
PROTAC Derivative BET proteins/CRBN Proteolysis-targeting chimera (PROTAC) Neoplasms
Target Compound Undetermined Likely intermediate; no direct bioactivity reported Research applications

Key Findings :

  • Structural-Activity Relationships (SAR): The 4-amino group in lenalidomide is critical for CRBN binding, while bromo/iodo substitutions (target compound, ) may serve as precursors for further functionalization .
  • PROTACs : The polyethoxy chain in ’s derivative enables ternary complex formation with E3 ligases, highlighting the versatility of piperidine-2,6-dione scaffolds in drug design .

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